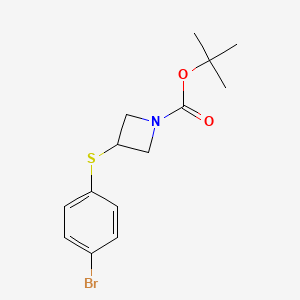

1-Boc-3-(4-bromophenyl)sulfanylazetidine

Description

Structural Significance and Synthetic Context of Azetidine (B1206935) Derivatives

The unique characteristics of 1-Boc-3-(4-bromophenyl)sulfanylazetidine are best understood by dissecting its structural components. The azetidine core, the N-Boc protecting group, and the substituted aryl sulfide (B99878) moiety each contribute distinct properties that are highly valued in modern synthetic design.

Overview of Four-Membered Nitrogen Heterocycles in Organic Chemistry

Four-membered nitrogen heterocycles, such as azetidines and their unsaturated counterparts, are a significant class of compounds in organic and medicinal chemistry. nih.govnih.govijnrd.org These structures serve as important intermediates, chiral auxiliaries, and catalysts in organic synthesis. magtech.com.cn Their prevalence is notable, with over 75% of FDA-approved drugs containing nitrogen-containing heterocyclic moieties, highlighting their importance in pharmaceutical development. nih.gov Azetidines, in particular, are found in various natural products, including the iron-binding mugineic acids and the toxic proline mimic, azetidine-2-carboxylic acid. wikipedia.org Their utility stems from their unique combination of stability and reactivity, which allows them to be incorporated into larger molecules to impart specific three-dimensional conformations and metabolic properties. researchgate.netnih.gov

The Azetidine Ring System: Inherent Strain and Unique Reactivity Profile in Synthesis

The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, is characterized by significant ring strain. rsc.orgrsc.org This strain, estimated to be around 25.2-25.4 kcal/mol, is a defining feature that dictates its chemical behavior. researchgate.netrsc.org It is intermediate between the highly strained and less stable aziridines (~27 kcal/mol) and the more stable, less reactive five-membered pyrrolidines (~5.4 kcal/mol). researchgate.netrsc.orgrsc.org This intermediate strain level makes azetidines stable enough for handling and purification while remaining susceptible to ring-opening reactions under appropriate conditions, providing a pathway for the synthesis of complex amines. rsc.orgresearchwithrutgers.com This "strain-driven" reactivity is a powerful tool in synthesis, allowing for transformations such as ring expansion to form larger heterocycles or cleavage to introduce functional groups. nih.govrsc.orgepfl.ch

Table 1: Comparative Ring Strain Energies of Small Heterocycles

| Heterocycle | Ring Size | Key Heteroatom(s) | Approximate Ring Strain (kcal/mol) |

| Aziridine (B145994) | 3 | Nitrogen | 26.7 - 27.7 researchgate.netrsc.org |

| Azetidine | 4 | Nitrogen | 25.2 - 25.4 researchgate.netrsc.org |

| Oxetane | 4 | Oxygen | 25.5 |

| Cyclobutane | 4 | None (Carbocycle) | 26.4 researchgate.net |

| Pyrrolidine (B122466) | 5 | Nitrogen | 5.4 - 5.8 researchgate.netrsc.org |

| Piperidine | 6 | Nitrogen | ~0 researchgate.net |

Importance of N-Boc Protection in Azetidine Chemistry for Synthetic Control

The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis. organic-chemistry.org In the context of azetidine chemistry, N-Boc protection is critical for modulating the ring's reactivity and enabling controlled functionalization. acs.orgnih.gov The Boc group is an electron-withdrawing group that can decrease the nucleophilicity and basicity of the azetidine nitrogen, preventing unwanted side reactions. nih.gov Crucially, it facilitates reactions at the carbon atoms of the azetidine ring, such as α-lithiation, which allows for the introduction of various electrophiles. nih.govacs.org The Boc group is stable to many basic and nucleophilic reagents but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) or sometimes thermally, often selectively in the presence of other protecting groups. organic-chemistry.orgacs.org This controlled installation and removal make the N-Boc group an essential tool for multi-step syntheses involving azetidine scaffolds. organic-chemistry.orgnih.gov

Strategic Integration of Aryl Sulfanyl (B85325) and Halogenated Phenyl Moieties in Molecular Design

The incorporation of specific functional groups onto a core scaffold is a key strategy in molecular design, particularly in medicinal chemistry.

Aryl Sulfanyl/Sulfonyl Moiety: The aryl sulfonyl group and its derivatives are of great importance in drug discovery, appearing in a wide array of therapeutic agents. researchgate.netnih.govnih.gov These sulfur(VI)-based motifs can influence a molecule's pharmacological properties and structural diversity. nih.gov The sulfonyl group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, contributing to binding interactions with biological targets. nih.govresearchgate.net The related aryl sulfanyl (thioether) linkage, as seen in the target compound, is also a valuable connector in synthetic chemistry, providing a stable yet potentially modifiable linker.

Halogenated Phenyl Moiety: The inclusion of halogen atoms, such as the bromine on the phenyl ring of the title compound, is a common and effective strategy in drug design. nih.goveurekaselect.com Halogens can significantly alter a molecule's physical and chemical properties, including lipophilicity, metabolic stability, and binding affinity. ashp.org The bromine atom can occupy binding pockets, influence conformation, and participate in specific, favorable non-covalent interactions known as halogen bonds. nih.govacs.org A halogen bond is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a backbone carbonyl oxygen in a protein. acs.orgacs.org This interaction can contribute significantly to the stability of a ligand-target complex. nih.gov

Table 2: Properties of Key Functional Moieties in this compound

| Functional Moiety | Role in Molecular Design | Key Properties |

| N-Boc Group | Protecting group, reactivity modulator | Controls reactivity, enables C-H functionalization, acid-labile for deprotection. organic-chemistry.orgacs.orgnih.gov |

| Aryl Sulfanyl Linkage | Structural linker, synthetic handle | Provides a stable connection, can be oxidized to sulfoxide (B87167)/sulfone for property modulation. nih.gov |

| 4-Bromophenyl Group | Bioisosteric modification, binding element | Increases lipophilicity, enhances metabolic stability, capable of forming halogen bonds. nih.govashp.orgacs.org |

Research Landscape for Azetidine Compounds with Aryl Sulfide Linkages

While the specific compound this compound is a specialized building block, its synthesis falls within the well-established and evolving field of azetidine chemistry.

Historical Perspectives on Azetidine Synthesis Methodologies

The synthesis of the azetidine ring has historically been considered challenging due to the high energy of the transition states involved in forming a strained four-membered ring. bham.ac.ukresearchgate.net Early and enduring methods largely rely on the intramolecular cyclization of precursors containing a nitrogen nucleophile and a leaving group at the γ-position (a 4-exo-tet cyclization). bham.ac.ukresearchgate.net Other classical approaches include the reduction of β-lactams (azetidin-2-ones), which are often more accessible. magtech.com.cnwikipedia.org Over the past few decades, the synthetic toolbox has expanded significantly to include more advanced methods. researchgate.netrsc.org These include various cycloaddition reactions, such as [2+2] cycloadditions between imines and alkenes, as well as ring contraction and expansion strategies. magtech.com.cnnih.govrsc.org The development of these new synthetic routes has been crucial in making a wide variety of substituted azetidines, like the title compound, more accessible for research and development. rsc.orgrsc.org

Contemporary Advances in Functionalized Azetidine Chemistry

The chemistry of azetidines has undergone a remarkable evolution, driven by their importance in medicinal chemistry and as unique building blocks in synthesis. rsc.org Although their synthesis can be challenging due to inherent ring strain (approx. 25.4 kcal/mol), this strain also imparts unique reactivity that can be harnessed for novel transformations. rsc.org Compared to the more reactive aziridines and the less reactive pyrrolidines, azetidines offer a balance of stability and controlled reactivity. rsc.org

Recent years have witnessed the development of sophisticated methods for the synthesis and functionalization of the azetidine core. These strategies move beyond classical cyclization methods and provide access to a diverse array of substituted azetidines that were previously difficult to obtain. researchgate.netnih.gov Key advances include:

C-H Amination: Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has emerged as a powerful tool for constructing the azetidine ring with excellent functional group tolerance. rsc.org

Kulinkovich-type Reactions: Titanium(IV)-mediated coupling of oxime ethers with Grignard reagents provides an effective pathway to spirocyclic NH-azetidines. rsc.org

Strain-Release Homologation: The reaction of azabicyclo[1.1.0]butanes, highly strained precursors, with nucleophiles allows for the diastereoselective synthesis of 3-substituted azetidines. rsc.org

Direct Metallation: The direct metal-based functionalization of the azetidine ring has been explored, where factors like N-substitution and coordinating groups can direct regio- and stereoselective modifications. researchgate.netnih.gov

Cycloaddition Reactions: [2+2]-cycloaddition reactions between imines and alkenes remain a direct and efficient strategy for accessing the azetidine core. researchgate.net

These modern synthetic protocols have significantly expanded the chemist's toolbox, enabling the creation of highly functionalized and stereochemically complex azetidine derivatives for various applications. researchgate.netclockss.org

Table 2: Selected Modern Synthetic Methods for Functionalized Azetidines

| Method | Description | Key Features |

| Palladium-Catalyzed C-H Amination | Intramolecular amination of a γ-C(sp³)–H bond to form the azetidine ring. rsc.org | High functional group tolerance; applicable to complex substrates. rsc.org |

| Ti(IV)-Mediated Coupling | A Kulinkovich-type reaction involving oxime ethers and Grignard reagents. rsc.org | Efficiently produces spirocyclic NH-azetidines. rsc.org |

| Strain-Release Homologation | Nucleophilic opening of azabicyclo[1.1.0]butanes. rsc.org | Provides access to diverse 3-substituted azetidines. rsc.org |

| Direct Metal-Based Functionalization | Deprotonation followed by reaction with an electrophile. nih.gov | Allows for regioselective introduction of functional groups. nih.gov |

The 4-Bromophenylsulfanyl Substitution Pattern: Synthetic Versatility and Opportunities

The 4-bromophenylsulfanyl group, an aryl thioether moiety, is a cornerstone of synthetic versatility in modern organic chemistry. Its utility stems from the presence of two distinct, orthogonally reactive sites: the aryl bromide and the thioether linkage.

The carbon-bromine bond on the phenyl ring is a prime handle for transition-metal-catalyzed cross-coupling reactions. researchgate.net This feature allows the bromine atom to be replaced with a vast array of other functional groups. The Suzuki-Miyaura reaction, for instance, enables the coupling of the aryl bromide with various aryl- or heteroaryl-boronic acids, providing a powerful method for constructing biaryl structures. mdpi.com Similarly, Stille coupling (using organostannanes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) can be employed to further elaborate the molecular scaffold. nih.gov This capability is crucial for generating libraries of analogues during lead optimization in drug discovery. The reactivity of the aryl bromide allows for late-stage diversification, where a common intermediate like this compound can be converted into numerous distinct final products.

The thioether (sulfanyl) linkage itself provides additional synthetic opportunities. Aryl sulfides are integral components of many biologically active compounds and can act as ligands in catalysis. organic-chemistry.org The sulfur atom can be selectively oxidized to form the corresponding sulfoxide and sulfone. These higher oxidation states can profoundly alter the electronic and steric properties of the molecule, influencing its biological activity and physicochemical characteristics such as solubility and metabolic stability. This oxidation step adds another layer of potential diversification to the synthetic route.

The combination of a readily transformable aryl bromide and a modifiable thioether linkage makes the 4-bromophenylsulfanyl group a highly strategic substituent for building complex molecules.

Table 3: Synthetic Transformations of the 4-Bromophenyl Group

| Reaction Type | Reagent/Catalyst System (Examples) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Base (e.g., K₃PO₄) mdpi.com | Biaryl compounds mdpi.com |

| Stille Coupling | Organostannane, Pd catalyst nih.gov | Substituted arenes nih.gov |

| Heck Coupling | Alkene, Pd catalyst, Base | Aryl-substituted alkenes |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | N-Aryl amines |

| Debenzylative Cross-Coupling | Aryl benzyl (B1604629) sulfides, Pd(dba)₂/NiXantPhos organic-chemistry.org | Diaryl sulfides organic-chemistry.org |

| Thiotritylation Cross-Coupling | Trityl thiol, Pd-catalyst researchgate.net | Aryl trityl sulfides researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(4-bromophenyl)sulfanylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2S/c1-14(2,3)18-13(17)16-8-12(9-16)19-11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVOGWJQEIOAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)SC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Strategies for 1 Boc 3 4 Bromophenyl Sulfanylazetidine

Retrosynthetic Disconnections and Precursor Analysis

A thorough retrosynthetic analysis of 1-Boc-3-(4-bromophenyl)sulfanylazetidine reveals several possible disconnections. The most logical approaches center on the formation of the azetidine (B1206935) ring and the installation of the aryl sulfide (B99878) moiety.

Figure 1. Retrosynthetic analysis of the target molecule.

Azetidine Ring Formation as a Central Synthetic Challenge

The construction of the strained four-membered azetidine ring is a primary hurdle in the synthesis of this class of compounds. rsc.orggoogle.com The inherent ring strain makes their formation challenging, often requiring specialized synthetic methods. beilstein-journals.org Key strategies for forming the azetidine ring involve intramolecular cyclization of a suitable acyclic precursor. This typically involves a γ-amino alcohol or a related derivative where the nitrogen atom acts as a nucleophile to displace a leaving group at the γ-position, forming the C-N bond of the heterocycle. magtech.com.cnnih.gov

Strategic Considerations for Convergent and Divergent Synthetic Pathways

The synthesis can be approached through either a convergent or a divergent strategy.

A convergent synthesis would involve the preparation of two or more complex fragments that are then joined together in the final stages of the synthesis. For the target molecule, this could involve the synthesis of a pre-functionalized azetidine precursor and its subsequent coupling with the aryl thiol.

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated into a variety of target molecules. In this context, a key intermediate such as 1-Boc-3-azetidinone could be synthesized and then subjected to various functionalization reactions at the 3-position. scbt.comsigmaaldrich.comchemicalbook.com This approach is often more efficient for creating a library of related compounds.

Direct Synthesis Approaches to the Boc-Protected Azetidine Core

The direct synthesis of the Boc-protected azetidine core is a critical step. Several methodologies have been developed to achieve this, with intramolecular cyclization being a prominent approach.

Intramolecular Cyclization Methodologies for Azetidine Ring Closure

The formation of the azetidine ring through intramolecular cyclization is a widely employed and effective strategy. rsc.orgnih.gov This method relies on the formation of a C-N bond within a single molecule to construct the heterocyclic ring.

A common and robust method for azetidine ring formation is the intramolecular SN2 reaction. beilstein-journals.org This involves a nucleophilic attack by a nitrogen atom on a carbon atom bearing a suitable leaving group, such as a halide or a sulfonate ester (e.g., mesylate, tosylate, or triflate). organic-chemistry.org

For the synthesis of the precursor to the target molecule, a common starting material is 1,3-diaminopropan-2-ol or a related amino alcohol. The synthesis of a key precursor, 1-Boc-3-hydroxyazetidine, can be achieved from epichlorohydrin (B41342) and an amine, followed by cyclization and protection. google.comchemicalbook.com The resulting hydroxyl group can then be converted into a good leaving group. The choice of the leaving group is crucial for the efficiency of the cyclization reaction. Triflate is an excellent leaving group, often leading to high yields in ring-forming reactions. researchgate.net

The general approach involves the following steps:

Starting Material: A suitable 1,3-difunctional propane (B168953) derivative.

Activation: Conversion of the hydroxyl group at the 3-position into a good leaving group (e.g., mesylate or triflate).

Cyclization: Intramolecular nucleophilic attack by the nitrogen atom to displace the leaving group, forming the azetidine ring.

The introduction of the 4-bromophenylsulfanyl moiety can be achieved by reacting a suitable electrophilic azetidine precursor, such as 1-Boc-3-azetidinyl mesylate or triflate, with 4-bromothiophenol (B107966) in the presence of a base. This reaction proceeds via an SN2 mechanism with the thiolate anion acting as the nucleophile. beilstein-journals.org

Table 1: Key Precursors for Azetidine Synthesis

| Precursor Name | CAS Number | Molecular Formula | Use in Synthesis |

|---|---|---|---|

| 1-Boc-3-azetidinone | 398489-26-4 | C₈H₁₃NO₃ | Key intermediate for 3-substituted azetidines. scbt.comsigmaaldrich.comchemicalbook.comcarlroth.compharmaffiliates.com |

| 1-Boc-3-hydroxyazetidine | 141699-55-0 | C₈H₁₅NO₃ | Precursor to azetidines with leaving groups at the 3-position. chemicalbook.com |

| (S)-1-Boc-3-hydroxypiperidine | 143900-44-1 | C₁₀H₁₉NO₃ | Chiral building block for related heterocycles. chemicalbook.com |

An alternative and sophisticated strategy for the synthesis of azetidines involves the ring contraction of larger, more readily available heterocyclic systems, such as pyrrolidinones. rsc.orgmagtech.com.cn A notable example is the Favorskii-type rearrangement of α-halo-N-sulfonylpyrrolidinones. organic-chemistry.orgnih.gov

This method typically involves the following steps:

Starting Material: An N-protected 2-pyrrolidinone (B116388) derivative.

Halogenation: Selective α-bromination of the pyrrolidinone.

Ring Contraction: Treatment with a base and a nucleophile (e.g., an alcohol) to induce a ring contraction, yielding an α-functionalized N-protected azetidine. rsc.orgnih.gov

While this method primarily yields N-sulfonylazetidines, modifications could potentially allow for the synthesis of N-Boc protected derivatives, providing another synthetic route to the core azetidine structure.

Intramolecular Aminolysis of Epoxy Amines and Related Cyclizations

The formation of the azetidine ring through the intramolecular cyclization of acyclic precursors represents a direct and powerful strategy. One such method is the intramolecular aminolysis of epoxy amines. This approach leverages an internal nitrogen nucleophile to attack an epoxide, forcing a ring closure.

Recent research has demonstrated the efficacy of Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) as a catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. chemicalbook.comgoogle.combldpharm.com This reaction proceeds via a C3-selective attack, favoring the formation of the four-membered azetidine ring over the alternative 5-endo-tet cyclization that would lead to a pyrrolidine (B122466). chemicalbook.combldpharm.com The process is notable for its tolerance of various functional groups, including those that are acid-sensitive or possess Lewis basic sites. google.combldpharm.com While direct synthesis of this compound via this method has not been detailed, the formation of a 3-hydroxyazetidine precursor is conceptually straightforward, which can then be functionalized in a subsequent step. The intramolecular aminolysis of 3,4-epoxy sulfonamides is another related, albeit less common, pathway to the azetidine core. bldpharm.com

Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a Model cis-3,4-Epoxy Amine

| Entry | Catalyst (mol%) | Solvent | Temperature | Yield (%) | Ref |

| 1 | La(OTf)₃ (5) | DCE | Reflux | 81 | bldpharm.com |

| 2 | La(OTf)₃ (5) | Benzene | Reflux | 65 | bldpharm.com |

| 3 | Sc(OTf)₃ (5) | DCE | Reflux | 78 | bldpharm.com |

| 4 | Yb(OTf)₃ (5) | DCE | Reflux | 75 | bldpharm.com |

[2+2] Cycloaddition Reactions for Azetidine Construction

[2+2] cycloaddition reactions are among the most efficient methods for assembling four-membered rings, including azetidines and their β-lactam precursors. beilstein-journals.orgorganic-chemistry.org These reactions involve the combination of two unsaturated components to form a cycloadduct.

Photochemical methods utilize light energy to overcome the energetic barriers of cycloaddition. The aza Paternò-Büchi reaction , a photocycloaddition between an imine and an alkene, is a direct route to functionalized azetidines. organic-chemistry.orgsigmaaldrich.com This reaction can be performed intermolecularly or intramolecularly. organic-chemistry.orgsigmaaldrich.com Challenges such as the competing E/Z isomerization of imines have historically limited its application, but recent advances using visible-light photocatalysis and specific substrates like oximes have broadened its scope. nih.govchemicalbook.comorganic-synthesis.comchegg.com These methods allow for the construction of the azetidine ring under mild conditions. beilstein-journals.orgwikipedia.org

The Norrish-Yang cyclization is another powerful photochemical tool. It involves an intramolecular 1,5-hydrogen atom abstraction by an excited carbonyl group, followed by radical recombination to form a cyclobutanol. In the context of azetidine synthesis, α-aminoacetophenones can undergo this cyclization to produce highly strained 3-hydroxyazetidines. The reaction is often modular, allowing for variation in the substitution pattern of the resulting azetidine. A related process, the aza-Yang cyclization, has also been developed for synthesizing azetidinols.

To circumvent the limitations of direct photochemical excitation, transition metals can be used to catalyze [2+2] cycloadditions. Copper catalysts, for instance, can be used in photocycloadditions of non-conjugated imines. Photo-induced copper catalysis has also enabled the synthesis of azetidines through a [3+1] radical cascade cyclization of aliphatic amines with alkynes. These methods expand the range of suitable starting materials and can offer alternative reaction pathways and selectivities compared to purely photochemical approaches. nih.gov

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

An indirect but highly effective route to azetidines involves the reduction of the corresponding azetidin-2-ones, commonly known as β-lactams. β-Lactams are readily accessible through the well-established Staudinger ketene-imine [2+2] cycloaddition. beilstein-journals.org Once formed, the amide carbonyl of the β-lactam can be chemoselectively reduced to a methylene (B1212753) group.

Reagents such as diborane (B8814927) in tetrahydrofuran (B95107) and alane in ether have been shown to be effective for this transformation, converting N-substituted azetidin-2-ones to the corresponding azetidines rapidly and in good yields. Crucially, the stereochemistry of the substituents on the ring is typically retained during the reduction. However, ring-cleavage to form 3-aminopropanol derivatives can sometimes be a competing side reaction, particularly with diborane. More modern approaches have also utilized LiAlH₄, although its reactivity can be less predictable, sometimes leading to 1,2-fission of the β-lactam core instead of reduction. The use of hydroalanes is often considered a specific and effective method for this reduction. This two-step sequence of cycloaddition followed by reduction is a cornerstone in azetidine synthesis.

Metal-Catalyzed Azetidine Construction (e.g., Palladium, Titanium, Nickel)

Various transition metals catalyze unique transformations for constructing or functionalizing azetidine rings, offering powerful alternatives to traditional methods.

Palladium: Palladium catalysis is widely used in organic synthesis and has been applied to azetidine chemistry. While often employed for cross-coupling reactions on a pre-formed ring, palladium can also mediate the construction of the ring itself. For example, palladium-catalyzed C-H activation/annulation strategies have been developed for synthesizing nitrogen heterocycles, including azetidines. Furthermore, palladium complexes with azetidine-based ligands have been synthesized and studied, highlighting the interaction between the metal center and the heterocyclic scaffold.

Titanium: Titanium, an earth-abundant and low-toxicity metal, offers unique reactivity. Titanium-mediated syntheses of spirocyclic NH-azetidines from oxime ethers have been reported, proceeding through a proposed Kulinkovich-type mechanism involving a titanacyclopropane intermediate. This method allows for the creation of structurally diverse azetidines in a single step. Titanium-catalyzed oxidative amination reactions, proceeding through Ti-imido intermediates, can also lead to various nitrogen heterocycles. The use of titanium complexes in radical reactions, such as the ring-opening of epoxides, further underscores its versatility in synthetic chemistry.

Nickel: Nickel has emerged as a sustainable and cost-effective alternative to precious metals like palladium for cross-coupling reactions. Nickel-catalyzed cross-coupling of organozinc reagents with activated aziridine (B145994) precursors provides a general strategy for the synthesis of enantiomerically pure 2-alkyl azetidines through a ring-expansion/cyclization sequence. Additionally, nickel-catalyzed cross-coupling of redox-active NHP azetidine-2-carboxylates with heteroaryl halides has been developed to furnish 2-heteroaryl azetidines, demonstrating a powerful method for C-C bond formation at the azetidine ring.

Introduction of the 4-Bromophenylsulfanyl Moiety

The final key transformation to obtain this compound is the formation of the C-S bond at the C3 position of the azetidine ring. This is typically achieved via nucleophilic substitution, where a sulfur nucleophile displaces a leaving group. The most common precursor for this reaction is 1-Boc-3-hydroxyazetidine, which is commercially available. sigmaaldrich.combeilstein-journals.org

Two primary, highly effective strategies for this conversion are the Mitsunobu reaction and the SN2 displacement of a sulfonate ester.

Mitsunobu Reaction: The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups, including thioethers, with clean inversion of stereochemistry. organic-chemistry.org The reaction involves activating the alcohol with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). beilstein-journals.org This in situ activation generates a good leaving group that is subsequently displaced by a suitable nucleophile. For the synthesis of the target compound, 1-Boc-3-hydroxyazetidine would be treated with 4-bromothiophenol in the presence of PPh₃ and DEAD/DIAD. The high nucleophilicity of the thiol makes it an excellent partner in this reaction.

Table 2: General Conditions for Mitsunobu Thioether Formation

| Alcohol | Nucleophile | Reagents | Solvent | Outcome | Ref |

| Primary or Secondary Alcohol | Thiol | PPh₃, DEAD/DIAD | THF, Dioxane | Thioether (with inversion) | beilstein-journals.orgorganic-chemistry.org |

SN2 Displacement of a Sulfonate Ester: An alternative, two-step approach involves converting the hydroxyl group of 1-Boc-3-hydroxyazetidine into a more potent leaving group, such as a tosylate or mesylate. This is readily accomplished by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534). The resulting 1-Boc-3-tosyloxyazetidine is a highly reactive electrophile. Subsequent treatment with the nucleophilic sulfur species, generated by deprotonating 4-bromothiophenol with a base such as sodium hydride or potassium carbonate, leads to an SN2 displacement of the tosylate group to form the desired this compound, again with inversion of configuration.

Carbon-Sulfur Bond Formation Methodologies

The creation of the thioether linkage is a critical step in the synthesis. Methodologies for this transformation primarily include nucleophilic substitution reactions and transition metal-catalyzed couplings.

A primary and straightforward route to form the C-S bond is through a nucleophilic substitution (Sₙ2) reaction. This strategy involves the reaction of a nucleophilic sulfur species, the 4-bromothiophenolate anion, with an N-Boc protected azetidine bearing a suitable leaving group at the 3-position.

The thiolate is typically generated in situ by treating 4-bromothiophenol with a non-nucleophilic base. The electrophilic partner is an azetidine derivative where the C3-hydroxyl group of a precursor like N-Boc-azetidin-3-ol has been converted into a good leaving group, such as a tosylate (OTs), mesylate (OMs), or a halide, most commonly iodide. For instance, the reaction between 1-Boc-3-iodoazetidine and 4-bromothiophenol in the presence of a base like potassium carbonate would yield the desired product. sigmaaldrich.com The reaction proceeds via a classic Sₙ2 mechanism, resulting in the inversion of stereochemistry at the C3 position if a chiral starting material is used.

Another effective method for this transformation is the Mitsunobu reaction. nih.gov This approach allows for the direct conversion of N-Boc-azetidin-3-ol using 4-bromothiophenol in the presence of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). beilstein-journals.orgtudublin.ie The Mitsunobu reaction is known for its mild conditions and predictable stereochemical outcome (inversion). nih.gov

Table 1: Representative Conditions for Nucleophilic Thiolate Alkylation

| Azetidine Precursor | Thiol Source | Reagents & Conditions | Reaction Type |

|---|---|---|---|

| 1-Boc-3-methanesulfonyloxyazetidine | 4-Bromothiophenol | K₂CO₃, DMF, Room Temp. | Sₙ2 Substitution |

| 1-Boc-3-iodoazetidine | 4-Bromothiophenol | NaH, THF, 0 °C to Room Temp. | Sₙ2 Substitution |

| N-Boc-azetidin-3-ol | 4-Bromothiophenol | PPh₃, DIAD, THF, 0 °C to Room Temp. | Mitsunobu Reaction |

Transition metal catalysis offers a powerful alternative for forging C-S bonds, particularly when direct Sₙ2 reactions are challenging. Palladium- and copper-based catalytic systems are most prominent in this area.

Palladium-catalyzed cross-coupling reactions are a reliable method for synthesizing aryl thioethers. scienceopen.comuni.lu In the context of the target molecule, this could involve the coupling of a 3-haloazetidine derivative (e.g., 1-Boc-3-bromoazetidine or 1-Boc-3-iodoazetidine) with 4-bromothiophenol. Alternatively, a more convergent approach involves coupling an azetidine-3-thiol (B3187875) precursor with an aryl halide like 1,4-dibromobenzene. The catalytic cycle typically involves a palladium(0) species, a phosphine ligand (e.g., dppf, XantPhos), and a base. uni.lugoogle.com The choice of ligand is crucial to prevent catalyst deactivation by the sulfur compounds. scienceopen.com

Copper-catalyzed C-S coupling, often referred to as the Ullmann condensation, provides another viable route. These reactions typically couple a thiol with an aryl halide at elevated temperatures, often using a copper(I) salt like CuI as the catalyst, sometimes in the presence of a ligand. This method can be particularly useful for substrates that are not amenable to palladium catalysis.

Table 2: Exemplary Conditions for Metal-Catalyzed C-S Coupling

| Catalyst System | Azetidine Substrate | Aryl Substrate | Typical Conditions |

|---|---|---|---|

| Pd₂(dba)₃ / Xantphos | 1-Boc-azetidine-3-thiol | 1,4-dibromobenzene | Base (e.g., Cs₂CO₃), Toluene, Reflux |

| CuI / Ligand (e.g., L-proline) | 4-bromothiophenol | 1-Boc-3-iodoazetidine | Base (e.g., K₂CO₃), DMSO, 90-120 °C |

Sequential Functionalization on Pre-formed Azetidine Scaffolds

A common and highly controlled strategy for the synthesis of complex azetidines involves the sequential functionalization of a readily available, pre-formed scaffold. nih.govnih.gov This approach offers flexibility and allows for the precise installation of desired functionalities.

The synthesis typically commences with a commercially available or easily prepared precursor such as N-Boc-azetidin-3-one or N-Boc-azetidin-3-ol .

Starting from N-Boc-azetidin-3-ol: This is arguably the most direct route. The hydroxyl group is a poor leaving group for nucleophilic substitution and must first be "activated." This is achieved by converting it into a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine or triethylamine. The resulting 1-Boc-3-tosyloxyazetidine or 1-Boc-3-methanesulfonyloxyazetidine is now highly activated towards Sₙ2 displacement by the 4-bromothiophenolate anion, as described in section 2.3.1.1.

Starting from N-Boc-azetidin-3-one: The ketone can be reduced to N-Boc-azetidin-3-ol using a reducing agent like sodium borohydride (B1222165) (NaBH₄), leading to the pathway described above. This two-step sequence from the ketone provides a reliable method for accessing the necessary alcohol precursor. scienceopen.com

This sequential approach is advantageous as it allows for purification at intermediate stages, ensuring high purity of the final product. The stereochemistry of the final product is dictated by the stereochemistry of the starting alcohol and the Sₙ2 inversion mechanism during the substitution step.

Stereoselective Synthesis of this compound

The introduction of a stereocenter at the C3 position of the azetidine ring is a key challenge in the synthesis of this compound. Both diastereoselective and enantioselective approaches can be envisioned, drawing upon established methodologies for the synthesis of chiral azetidines.

Diastereoselective strategies for the synthesis of 3-substituted azetidines often rely on the use of chiral auxiliaries or substrate-controlled reactions where an existing stereocenter directs the formation of a new one. While specific literature for the diastereoselective synthesis of this compound is not available, analogous methods provide a strong basis for potential routes.

One potential diastereoselective approach could involve the conjugate addition of 4-bromothiophenol to a chiral, α,β-unsaturated azetidine precursor. For instance, a chiral auxiliary attached to the azetidine nitrogen could direct the nucleophilic attack of the thiol. The success of such an approach would be highly dependent on the nature of the chiral auxiliary and its ability to effectively shield one face of the molecule.

Another plausible strategy involves the diastereoselective reduction of a prochiral 1-Boc-3-(4-bromophenyl)sulfanyl-3-azetidinone. This would, however, require the prior synthesis of this specific azetidinone, which itself could be challenging.

A more general and potentially applicable method is the diastereoselective functionalization of a pre-existing chiral azetidine scaffold. For example, a reaction sequence starting from a chiral 3-hydroxyazetidine derivative could be envisioned. The stereochemistry of the hydroxyl group would guide the subsequent substitution reaction with 4-bromothiophenol, potentially through an SN2-type mechanism with inversion of configuration. The choice of activating agent for the hydroxyl group would be critical to ensure high diastereoselectivity.

Drawing from general methodologies for azetidine synthesis, a diastereoselective hydrozirconation of a suitably substituted allylic amine followed by intramolecular cyclization could also be explored. rsc.org The stereochemical outcome would be dictated by the geometry of the starting alkene and the directing influence of substituents.

| Potential Diastereoselective Strategy | Key Transformation | Anticipated Challenges | Relevant Analogy |

| Chiral Auxiliary Directed Conjugate Addition | Michael addition of 4-bromothiophenol to a chiral α,β-unsaturated azetidine | Synthesis of the chiral precursor; achieving high facial selectivity. | General principles of asymmetric conjugate addition. |

| Diastereoselective Reduction | Reduction of 1-Boc-3-(4-bromophenyl)sulfanyl-3-azetidinone | Synthesis of the prochiral ketone; controlling the approach of the reducing agent. | Established methods for diastereoselective ketone reduction. |

| Substitution on a Chiral Azetidine | SN2 reaction of a chiral 3-O-activated azetidine with 4-bromothiophenol | Ensuring complete inversion of configuration; avoiding elimination side reactions. | Synthesis of other 3-substituted azetidines from 3-hydroxyazetidine. |

| Diastereoselective Cyclization | Hydrozirconation of a chiral allylic amine followed by cyclization | Control of stereochemistry during the hydrozirconation and cyclization steps. | Stereoselective synthesis of cis-2,3-disubstituted azetidines. rsc.org |

Enantioselective synthesis aims to directly produce a single enantiomer of this compound from a prochiral starting material using a chiral catalyst or reagent. While direct enantioselective methods for this specific compound are not documented, several powerful strategies from the broader field of asymmetric synthesis could be adapted.

A highly promising approach would be the catalytic asymmetric conjugate addition of 4-bromothiophenol to 1-Boc-3-azetidinone. This reaction, catalyzed by a chiral metal complex or an organocatalyst, could directly install the thioether moiety with high enantioselectivity. The development of such a method would hinge on identifying a catalyst system capable of activating both the thiol and the enone-like system of the azetidinone while effectively controlling the stereochemical outcome.

Another potential enantioselective route involves the kinetic resolution of a racemic mixture of this compound. This could be achieved through enzymatic or chemical methods where one enantiomer reacts at a significantly faster rate than the other, allowing for the separation of the unreacted, enantiopure substrate.

Furthermore, the enantioselective synthesis of a chiral precursor, such as a 3-hydroxyazetidine derivative, followed by its conversion to the target compound, is a viable strategy. For example, the asymmetric reduction of 1-Boc-3-azetidinone using a chiral reducing agent could provide an enantioenriched 3-hydroxyazetidine intermediate. Subsequent Mitsunobu reaction with 4-bromothiophenol would then yield the desired product, likely with inversion of configuration.

Catalytic enantioselective difunctionalization of an achiral precursor is also a modern and efficient approach. nih.gov Adapting such a methodology, for instance, by the reaction of an azetine with a bromine and a sulfur source in the presence of a chiral catalyst, could potentially lead to the direct formation of the desired product in an enantioselective manner.

| Potential Enantioselective Strategy | Key Transformation | Anticipated Challenges | Relevant Analogy |

| Catalytic Asymmetric Conjugate Addition | Addition of 4-bromothiophenol to 1-Boc-3-azetidinone with a chiral catalyst | Catalyst development; achieving high enantioselectivity and yield. | Asymmetric Michael additions to cyclic enones. |

| Kinetic Resolution | Selective reaction of one enantiomer of racemic this compound | Finding a suitable resolving agent (enzymatic or chemical); maximum theoretical yield of 50%. | Established kinetic resolution protocols. |

| Asymmetric Reduction followed by Substitution | Enantioselective reduction of 1-Boc-3-azetidinone and subsequent reaction with 4-bromothiophenol | High enantioselectivity in the reduction step; stereochemical control in the substitution. | Asymmetric synthesis of chiral alcohols. |

| Enantioselective Difunctionalization | Catalytic asymmetric reaction of an azetine with bromine and sulfur sources | Development of a suitable catalytic system; control of regio- and stereoselectivity. | Enantioselective difunctionalization of alkenes. nih.gov |

Optimization of Reaction Conditions and Process Scalability

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions and consideration of scalability factors. For the synthesis of this compound, several key aspects would need to be addressed to ensure an efficient, safe, and cost-effective process.

Optimization of Reaction Conditions:

A crucial step in the synthesis is likely the nucleophilic substitution reaction between a 3-functionalized 1-Boc-azetidine (e.g., with a leaving group such as mesylate or tosylate) and 4-bromothiophenol. The optimization of this step would involve a systematic study of various parameters:

Solvent: The choice of solvent can significantly impact reaction rates and yields. A range of aprotic and protic solvents would need to be screened. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often effective for SN2 reactions.

Base: A base is typically required to deprotonate the thiol and generate the more nucleophilic thiolate. The strength and nature of the base (e.g., inorganic carbonates like K2CO3 or organic amines like triethylamine or DBU) can influence the reaction outcome and should be optimized.

Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate while minimizing the formation of byproducts. An optimal temperature profile, potentially involving a gradual ramp-up, might be necessary.

Concentration: The concentration of reactants can affect reaction kinetics and product purity. Higher concentrations may lead to faster reactions but could also increase the likelihood of side reactions or precipitation issues.

Process Scalability:

Scaling up the synthesis of this compound introduces several challenges that need to be proactively managed:

Heat Transfer: Exothermic reactions can pose a significant safety risk on a large scale if not properly managed. The reactor design and cooling capacity must be adequate to dissipate the heat generated during the reaction.

Mass Transfer: In heterogeneous reaction mixtures, efficient stirring is critical to ensure good mass transfer between phases. The choice of reactor and agitator design is important for achieving consistent results on a larger scale.

Work-up and Purification: The work-up procedure needs to be scalable and environmentally friendly. This may involve replacing solvent-intensive extractions with crystallization or filtration where possible. The choice of a suitable crystallization solvent system is critical for obtaining the desired product in high purity.

Raw Material Sourcing and Cost: The availability and cost of starting materials, such as 1-Boc-3-azetidinone and 4-bromothiophenol, become increasingly important at a larger scale. The development of a cost-effective and reliable supply chain is essential.

Safety and Environmental Considerations: A thorough hazard assessment of all chemicals and reaction steps is mandatory. The use of toxic or hazardous reagents and solvents should be minimized or replaced with safer alternatives. Waste streams must be managed in an environmentally responsible manner.

A Design of Experiments (DoE) approach could be systematically employed to efficiently explore the multidimensional parameter space and identify the optimal reaction conditions for both yield and purity, ultimately leading to a robust and scalable process.

| Parameter | Optimization Considerations | Scalability Challenges |

| Solvent | Screening for optimal solubility, reaction rate, and ease of removal. | Heat and mass transfer properties, flammability, and environmental impact. |

| Base | Type, stoichiometry, and addition rate to control reactivity and minimize side reactions. | Handling of corrosive or air-sensitive bases, potential for exotherms. |

| Temperature | Finding the optimal balance between reaction kinetics and impurity formation. | Efficient heat dissipation to prevent thermal runaways. |

| Purification | Developing a robust crystallization or chromatographic method. | Phase separations, filtration times, and solvent volumes. |

Advanced Chemical Reactivity and Transformations of 1 Boc 3 4 Bromophenyl Sulfanylazetidine

Reactivity at the Bromine Position

The bromine atom on the phenyl ring serves as a versatile handle for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions and other transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of 1-Boc-3-(4-bromophenyl)sulfanylazetidine makes it an ideal substrate for several of these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. For this compound, this would involve reaction with a boronic acid or a boronic ester. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecules. The N-Boc protecting group on the azetidine (B1206935) ring is generally stable under these conditions.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, to produce arylalkynes. This reaction would allow for the introduction of an alkynyl moiety at the bromine position of the target molecule. The reaction is typically carried out under mild, basic conditions.

Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with an organohalide in the presence of a nickel or palladium catalyst. This method is known for its high functional group tolerance and reactivity. For the subject compound, this would involve the preparation of an arylzinc reagent from a different starting material, which would then be coupled with this compound.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst. This would allow for the introduction of a primary or secondary amine at the bromine position of the phenyl ring. The N-Boc group on the azetidine is compatible with the basic reaction conditions typically employed. Recent developments have even shown that aryl sulfides can undergo a similar C-N bond formation through C-S bond activation, although the C-Br bond is significantly more reactive for this transformation. acs.orgresearchgate.netkaust.edu.saresearchwithrutgers.comdoi.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid/Ester | Pd(0) catalyst, Base | Biaryl or Alkyl-Aryl |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Negishi | Organozinc Reagent | Pd(0) or Ni(0) catalyst | Biaryl or Alkyl-Aryl |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(0) catalyst, Ligand, Base | Arylamine |

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. The 4-bromophenylsulfanyl moiety in this compound contains a sulfur atom, which is generally considered an electron-donating group through resonance, and only weakly electron-withdrawing through induction. Consequently, the phenyl ring is not activated towards a classical SNAr reaction. Under standard SNAr conditions, direct displacement of the bromine atom by a nucleophile is unlikely to occur. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates under very strong basic conditions, could potentially lead to substitution, but these are generally less controlled and may result in mixtures of products.

Regioselective Organometallic Reagent Generation

The bromine atom facilitates the generation of organometallic reagents, which can then be reacted with various electrophiles.

Lithiation: Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to a lithium-halogen exchange, forming the corresponding aryllithium species. This highly reactive intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce a wide range of functional groups at the former bromine position. The N-Boc group on the azetidine ring can also direct lithiation to the adjacent C-H bonds of the azetidine ring itself, so careful control of reaction conditions would be necessary to ensure selective reaction at the aryl bromide. kaust.edu.saresearchgate.net

Grignard Formation: The reaction of this compound with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, would generate the corresponding Grignard reagent, 1-Boc-3-(4-(magnesiobromo)phenyl)sulfanylazetidine. ucalgary.ca Grignard reagents are powerful nucleophiles that react with a wide array of electrophiles, including aldehydes, ketones, esters, nitriles, and epoxides. The presence of the N-Boc protecting group and the sulfanyl (B85325) linkage are generally compatible with the conditions for Grignard reagent formation. organic-chemistry.orgnih.gov

Transformations Involving the Sulfanyl Group

The sulfanyl (thioether) linkage in this compound is also amenable to a range of chemical transformations, most notably oxidation and cleavage reactions.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the sulfanyl group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone, which can have significantly different chemical and physical properties.

Oxidation to Sulfoxides: Selective oxidation to the sulfoxide can be achieved using a variety of mild oxidizing agents. Common reagents for this transformation include one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures or reagents like sodium periodate. Careful control of the stoichiometry of the oxidant is crucial to avoid over-oxidation to the sulfone. nih.gov

Oxidation to Sulfones: Further oxidation of the sulfide (B99878) or the sulfoxide to the sulfone can be accomplished using stronger oxidizing agents or an excess of milder ones. Reagents such as potassium permanganate, hydrogen peroxide, or an excess of m-CPBA are commonly employed. Oxone®, a potassium peroxymonosulfate (B1194676) salt, is another effective reagent for this transformation. researchgate.netrsc.org

| Transformation | Typical Reagents | Product |

| Sulfide to Sulfoxide | 1 eq. m-CPBA, NaIO4 | 1-Boc-3-(4-bromophenyl)sulfinylazetidine |

| Sulfide to Sulfone | Excess m-CPBA, KMnO4, H2O2, Oxone® | 1-Boc-3-(4-bromophenyl)sulfonylazetidine |

Nucleophilic Cleavage of Carbon-Sulfur Bonds

The carbon-sulfur bond in thioethers can be cleaved under specific conditions. In the context of this compound, this could involve the cleavage of either the C(azetidine)-S bond or the C(aryl)-S bond. Generally, the aryl C-S bond is more robust than the alkyl C-S bond. Cleavage of the C(azetidine)-S bond might be achievable under certain reductive conditions or through reactions involving transition metals. For instance, some nickel-catalyzed reactions have been shown to mediate the cleavage of aryl-sulfur bonds. nih.gov Additionally, oxidative cleavage of C-S bonds has been reported, although this often requires specific activating groups or harsh conditions. chem-station.comyoutube.comyoutube.com Nucleophilic attack by a strong nucleophile on the carbon of the azetidine ring, leading to the displacement of the 4-bromophenylthiolate, is another possibility, though likely requiring activation of the azetidine ring.

Explorations in Coordination Chemistry Involving the Sulfur Atom

The sulfur atom in this compound presents a key site for coordination with transition metals. Thioether ligands are classified as soft donors and exhibit a strong affinity for soft metal ions such as palladium(II), platinum(II), copper(I), and rhodium(III). wikipedia.orgnih.govacsgcipr.org The coordination chemistry of this particular molecule, while not extensively documented in dedicated studies, can be inferred from the well-established principles of thioether and N-donor ligand chemistry. nih.govscholaris.ca

The molecule possesses two primary donor atoms: the sulfur of the thioether and the nitrogen of the azetidine ring. This duality allows for several potential coordination modes with a metal center (M).

S-Monodentate Coordination: The sulfur atom can act as a lone donor, forming a simple complex. This is a common coordination mode for thioethers. wikipedia.org The lone pairs on the sulfur atom make it an effective nucleophile towards electron-deficient metal centers. The bulky tert-butoxycarbonyl (Boc) group on the azetidine nitrogen may sterically favor this mode of coordination by hindering access to the nitrogen atom.

N,S-Bidentate Chelation: The molecule could potentially act as a bidentate ligand, coordinating through both the azetidine nitrogen and the thioether sulfur. purdue.edu This would form a stable five-membered chelate ring, a favored conformation in coordination chemistry. rsc.orgnih.gov However, the ability to form this chelate would depend on the flexibility of the azetidine ring and the geometric preferences of the metal ion. Palladium(II) and platinum(II), which often adopt square planar geometries, are known to form stable complexes with N,S-pincer type ligands. rsc.org

Bridging Ligand: In polynuclear complexes, the thioether sulfur has the capacity to act as a bridging ligand between two metal centers. wikipedia.org

The electronic properties of the aryl group and the steric bulk of the Boc protecting group are significant factors that influence the stability and structure of any resulting metal complexes. acs.orgacs.org The interaction with a metal can also influence the reactivity of the other parts of the molecule, such as the C-Br bond or the azetidine ring itself.

| Coordination Mode | Donating Atom(s) | Potential Metal Partners | Key Considerations |

|---|---|---|---|

| S-Monodentate | Sulfur | Pd(II), Pt(II), Cu(I), Rh(III), Ag(I) | Most probable mode due to the accessibility of the soft sulfur donor. wikipedia.org |

| N,S-Bidentate | Nitrogen, Sulfur | Pd(II), Pt(II), Rh(III) | Forms a stable 5-membered chelate ring; may be hindered by the Boc group. rsc.orgrsc.org |

| Bridging | Sulfur | Nb(III), Pt(II) | Connects two or more metal centers in polynuclear complexes. wikipedia.org |

Reactivity of the Azetidine Ring System

The four-membered azetidine ring is characterized by significant ring strain, which is the primary driver for its reactivity. nih.govrsc.org While more stable than its three-membered aziridine (B145994) counterpart, the azetidine core is susceptible to reactions that relieve this strain, such as ring-opening and ring-expansion transformations.

Strain-Release Ring-Opening Reactions of the Azetidine Core

The inherent strain energy of the azetidine ring makes it an excellent electrophile in ring-opening reactions, particularly upon activation of the nitrogen atom. nih.govrsc.org

The reaction of azetidines with nucleophiles is a fundamental transformation that produces functionalized linear amines. nih.gov The process is generally not spontaneous and requires activation of the azetidine nitrogen to enhance its leaving group ability. This is typically achieved by converting the azetidine into an azetidinium salt through protonation with acid or alkylation. nih.gov

The subsequent nucleophilic attack proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring's carbon atoms (C2 or C4), leading to the cleavage of a C-N bond. nih.gov The regioselectivity of the attack is governed by both steric and electronic factors. For 3-substituted azetidines like the title compound, nucleophilic attack generally occurs at the less sterically hindered C4 position. A wide variety of nucleophiles, including halides, water, alcohols, and sulfur and carbon nucleophiles, have been successfully employed in the ring-opening of azetidinium ions. beilstein-journals.orgresearchgate.netnih.gov An intramolecular ring-opening can also occur if a nucleophilic group is tethered to the azetidine framework. nih.gov

| Nucleophile Class | Specific Examples | Product Type | Reference |

|---|---|---|---|

| Halogen | F⁻, Cl⁻, Br⁻, I⁻ | γ-Haloamines | researchgate.net |

| Oxygen | H₂O, ROH, RCO₂⁻ | γ-Amino alcohols, ethers, esters | beilstein-journals.org |

| Sulfur | RSH, RS⁻ | γ-Aminothiols, thioethers | beilstein-journals.org |

| Nitrogen | R₂NH, N₃⁻ | 1,3-Diamines, γ-Azidoamines | nih.gov |

| Carbon | CN⁻, Grignard reagents, organocuprates | γ-Amino nitriles, substituted amines | nih.gov |

The N-Boc protecting group is generally stable under mild thermal conditions, but can be cleaved at higher temperatures. The direct thermolysis of the azetidine ring itself would require significant energy to induce homolytic cleavage of the C-C or C-N bonds.

Photochemical reactions offer an alternative, low-temperature pathway to manipulate strained rings. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a primary method for synthesizing azetidines. rsc.orgnih.gov This concept has been extended to "build and release" strategies, where a precursor is photochemically cyclized to form a strained intermediate, such as an azetidinol, which then readily undergoes ring-opening upon addition of a reagent. beilstein-journals.org For example, photogenerated 3-phenylazetidinols can be opened by electron-deficient ketones or boronic acids. beilstein-journals.org While powerful for synthesis, specific studies on the direct photochemical ring-opening of a stable, pre-formed substrate like this compound are not prevalent. Such a reaction would likely proceed via a 1,4-biradical intermediate following Norrish-type cleavage. beilstein-journals.org

Transition metal catalysts can effectively promote the ring-opening of azetidines under mild conditions, often as part of a larger cascade or domino reaction. acs.org Rhodium and palladium are particularly notable in this context.

Rhodium catalysts have been used in the ring expansion of substrates like 2-(azetidin-3-ylidene) acetates, a process that is initiated by ring-opening. acs.orgresearchgate.net The proposed mechanism involves a domino sequence of conjugate addition of an aryl boronic acid, followed by β-carbon cleavage of the azetidine ring (the ring-opening step) and subsequent C(sp³)–H activation to form a new, larger ring. acs.org

Palladium catalysis is widely used for C-H amination to form azetidines. acs.org However, palladium complexes can also mediate the ring-opening of azetidines, sometimes as an unintended side reaction. nih.gov The extension of palladium-catalyzed ring-opening cross-coupling reactions, which are well-established for aziridines, to the azetidine system is an area of active research.

| Metal Catalyst | Substrate Type | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| Rhodium(I) | 2-(Azetidin-3-ylidene) acetates | Domino Conjugate Addition / Ring-Opening | Ring expansion to dihydropyrroles | acs.orgresearchgate.net |

| Palladium(II) | 2,4-cis-disubstituted azetidines | Acid-promoted ring-opening | Ring-opened N,N'-ligated complexes | nih.gov |

Ring Expansion Reactions to Form Larger Nitrogen Heterocycles

The strain energy of the azetidine ring can be harnessed to drive ring expansion reactions, providing access to larger, more complex nitrogen heterocycles such as pyrrolidines, piperidines, and azepanes. researchgate.netdntb.gov.uaelsevierpure.com

One prominent method involves the reaction of an azetidine with a diazo compound in the presence of a rhodium or copper catalyst. researchgate.netnih.gov This transformation proceeds through the formation of an azetidinium ylide intermediate, which then undergoes a wikipedia.orgnih.gov-Stevens rearrangement to afford a one-carbon ring-expanded product, typically a pyrrolidine (B122466). nih.gov

Another powerful strategy involves the intramolecular rearrangement of a bicyclic azetidinium intermediate. nih.govresearchgate.net In this approach, an azetidine bearing an alkyl chain with a terminal leaving group is induced to cyclize, forming a strained bicyclo[n.1.0]alkane-type azetidinium ion. This intermediate is then susceptible to regioselective attack by an external nucleophile, which opens the original azetidine ring to furnish a larger heterocyclic system. dntb.gov.ua The specific outcome (e.g., pyrrolidine vs. azepane) can be controlled by the length of the alkyl chain and the substitution pattern on the azetidine ring.

| Methodology | Reagents/Catalyst | Key Intermediate | Product(s) | Reference |

|---|---|---|---|---|

| Carbene Insertion / Rearrangement | Diazo compounds, Rh₂(OAc)₄ or Cu catalyst | Azetidinium ylide | Pyrrolidines | researchgate.netnih.gov |

| Intramolecular Rearrangement | Internal leaving group, external nucleophile | Bicyclic azetidinium ion | Pyrrolidines, Piperidines, Azepanes | dntb.gov.uaelsevierpure.com |

| Domino Reaction | Aryl boronic acids, Rh(I) catalyst | Rhodium-bound open-chain intermediate | Dihydropyrroles | acs.org |

Functionalization at the Azetidine Nitrogen (Post-Boc Deprotection)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. acs.org The deprotection of this compound would yield the secondary amine, 3-(4-bromophenyl)sulfanylazetidine, a versatile intermediate for further functionalization at the nitrogen atom. The resulting free amine is nucleophilic and can undergo a variety of reactions to introduce diverse substituents. youtube.com

Common methods for the N-functionalization of deprotected azetidines include N-alkylation, N-acylation, and reductive amination. nih.govrsc.org

N-Alkylation: The direct alkylation of 3-(4-bromophenyl)sulfanylazetidine with alkyl halides is a plausible method for introducing alkyl groups onto the azetidine nitrogen. This reaction typically proceeds via a nucleophilic substitution mechanism. wikipedia.org However, a common challenge with the alkylation of secondary amines is overalkylation, leading to the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com Careful control of reaction conditions, such as the stoichiometry of the alkylating agent and the choice of base, is crucial to favor mono-alkylation. Phase-transfer catalysis has been employed for the N-alkylation of azetidine, which can sometimes proceed without the formation of an N-anion, especially for strained rings without activating groups. phasetransfercatalysis.com

N-Acylation: The reaction of the deprotected azetidine with acylating agents such as acyl chlorides or anhydrides would yield the corresponding N-acylazetidines. This reaction is generally a reliable method for functionalizing secondary amines and is widely used in organic synthesis. bath.ac.ukresearchgate.net The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. bhu.ac.in These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

Reductive Amination: Reductive amination offers an alternative route to N-alkylation, particularly for introducing more complex alkyl groups. This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. acs.org This method is highly efficient for the synthesis of tertiary amines and avoids the issue of overalkylation. nih.gov

The following table summarizes typical conditions for these transformations on analogous azetidine systems:

| Transformation | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | N-Alkyl-3-(4-bromophenyl)sulfanylazetidine |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine (B92270), Et₃N), Solvent (e.g., CH₂Cl₂, THF) | N-Acyl-3-(4-bromophenyl)sulfanylazetidine |

| Reductive Amination | Aldehyde (R'CHO) or Ketone (R'R''CO), Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH) | N-Alkyl-3-(4-bromophenyl)sulfanylazetidine |

Mechanistic Investigations of Key Transformations

The mechanistic pathways for the functionalization of 3-(4-bromophenyl)sulfanylazetidine are expected to follow established patterns for secondary amine reactivity.

N-Alkylation: The N-alkylation of the deprotected azetidine with an alkyl halide is anticipated to proceed through a standard S(_N)2 mechanism. The lone pair of electrons on the azetidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. The initial product is the ammonium salt, which is then deprotonated by a base to yield the neutral tertiary amine. The potential for a subsequent alkylation event to form a quaternary ammonium salt exists, as the product tertiary amine is often more nucleophilic than the starting secondary amine. masterorganicchemistry.com

N-Acylation: The N-acylation reaction likely proceeds via a nucleophilic acyl substitution mechanism. The azetidine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride, leading to a tetrahedral intermediate. bhu.ac.inrsc.org This intermediate then collapses, expelling the leaving group (chloride or carboxylate) to form the stable amide product. The presence of a base is critical to neutralize the generated acid (e.g., HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Reductive Amination: The mechanism of reductive amination begins with the reaction of the secondary amine with a carbonyl compound (aldehyde or ketone) to form a carbinolamine intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an iminium ion. This electrophilic iminium ion is then selectively reduced by a hydride reducing agent, such as sodium triacetoxyborohydride, to furnish the tertiary amine product. acs.org

While specific computational data for this compound is unavailable, general principles can be applied. The reactivity of the azetidine ring is significantly influenced by its ring strain, which is estimated to be around 25.4 kcal/mol. rsc.org This strain can affect the transition state energies of reactions involving the ring.

For N-alkylation and N-acylation , the transition state would involve the nitrogen atom of the azetidine ring forming a new bond with the electrophile. The geometry of the azetidine ring, with its constrained bond angles, could influence the accessibility of the nitrogen lone pair and the stability of the forming tetrahedral intermediate in acylation. Computational studies on other azetidine systems have been used to predict reactivity and reaction outcomes. mit.edu

In ring-opening reactions , which are a potential side reaction for strained rings, the transition state would involve the cleavage of a C-N or C-C bond of the azetidine ring. Such reactions are often promoted by strong acids or electrophiles that can activate the ring by placing a positive charge on the nitrogen atom. youtube.comnih.gov

The kinetics of the N-functionalization reactions would be influenced by several factors:

Nucleophilicity of the Amine: The electron-donating or -withdrawing nature of the 3-(4-bromophenyl)sulfanyl substituent could subtly modulate the nucleophilicity of the azetidine nitrogen, though this effect is transmitted through several sigma bonds.

Steric Hindrance: The steric bulk of the reactants, both on the azetidine ring and the electrophile, will affect the rate of reaction.

Solvent Effects: The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.

Thermodynamically, the formation of N-alkylated and N-acylated products is generally favorable due to the formation of stable C-N and C=O bonds. researchgate.net The thermodynamics of these reactions are influenced by the bond energies of the bonds being formed and broken.

The following table provides a qualitative overview of the factors influencing the reactivity of deprotected 3-(4-bromophenyl)sulfanylazetidine.

| Factor | Influence on Reactivity |

| Ring Strain | Can increase the rate of ring-opening reactions, but also influences the geometry and reactivity of the nitrogen atom in substitution reactions. rsc.orgnih.gov |

| Electronic Effects | The 4-bromophenyl sulfide group is weakly deactivating and may have a minor electronic influence on the nucleophilicity of the distant nitrogen atom. |

| Steric Effects | The azetidine ring itself presents some steric hindrance compared to acyclic amines, which can affect the approach of bulky electrophiles. |

| Leaving Group Ability | In N-alkylation, the rate will be dependent on the nature of the halide (I > Br > Cl). In N-acylation, the leaving group ability of the acylating agent is important. |

Applications of 1 Boc 3 4 Bromophenyl Sulfanylazetidine As a Versatile Synthetic Building Block

Construction of Architecturally Complex Azetidine (B1206935) Scaffolds

General strategies for elaborating on the azetidine core include:

N-Functionalization: Removal of the Boc group followed by reaction with a variety of electrophiles.

Ring Expansion: Reactions that induce cleavage and re-closure of the four-membered ring to form five- or six-membered heterocycles. rsc.org

Intramolecular Cyclizations: Utilizing the existing functional groups to build additional rings onto the azetidine framework.

Preparation of Diversely Functionalized Organosulfur Compounds

The (4-bromophenyl)sulfanyl moiety of 1-Boc-3-(4-bromophenyl)sulfanylazetidine is a key feature that opens the door to a wide range of organosulfur compounds. The sulfide (B99878) linkage can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which are important functional groups in medicinal chemistry due to their ability to act as hydrogen bond acceptors and their unique electronic properties.

Moreover, the bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions. For instance, Suzuki-Miyaura coupling could be employed to introduce new aryl or heteroaryl groups, while Buchwald-Hartwig amination could be used to form new carbon-nitrogen bonds. These transformations would lead to a diverse array of diaryl thioethers and related structures. While specific examples utilizing this compound are not documented in the available literature, the principles of these reactions are well-established for similar bromoaryl sulfides. The ring-opening of azetidinium salts with sulfur nucleophiles is another documented method for producing polyfunctional sulfides, suggesting the potential for this compound to serve as a precursor to linear organosulfur compounds. researchgate.net

Potential Transformations of the (4-bromophenyl)sulfanyl Group:

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Oxidation | m-CPBA, H₂O₂ | Azetidinyl-aryl sulfoxides and sulfones |

| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid | Azetidinyl-biaryl thioethers |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | Azetidinyl-(aminoaryl) thioethers |

| Sonogashira Coupling | Pd/Cu catalyst, base, alkyne | Azetidinyl-(alkynylaryl) thioethers |

Role in the Multi-Step Synthesis of Advanced Organic Molecules

The combination of a reactive azetidine ring and a functionalizable aryl sulfide moiety makes this compound a potentially valuable building block in the multi-step synthesis of complex organic molecules.

Integration into Total Synthesis Sequences (General Methodologies)

While no total syntheses explicitly report the use of this compound, its structural features align with modern synthetic strategies. The azetidine motif is present in several natural products. medwinpublishers.com Synthetic routes to these and other complex targets often rely on the introduction of small, functionalized heterocycles. The aza-Michael addition of NH-heterocycles to azetidin-3-ylidene acetates represents a known method for creating functionalized 3-substituted azetidines, which can be further elaborated, for instance, via Suzuki-Miyaura cross-coupling if a bromoaryl group is present. nih.gov This highlights a general methodology by which this compound could be incorporated into larger molecular frameworks.

Utility in Asymmetric Catalysis (as a Chiral Ligand or Precursor)

Chiral azetidines have been successfully employed as ligands and organocatalysts in a variety of asymmetric transformations. researchgate.net These include Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. Although this compound is achiral, it could serve as a precursor to chiral ligands. For example, enantioselective modifications of the azetidine ring or the synthesis of chiral derivatives are conceivable. The sulfur atom and the nitrogen of the azetidine ring could act as coordinating sites for a metal center. The synthesis of palladium and platinum complexes with 2,4-cis-amino azetidine ligands has been reported, demonstrating the ability of the azetidine nitrogen to coordinate to transition metals. frontiersin.org While no specific studies on the use of this compound as a ligand precursor were found, the potential exists for its development into a novel ligand for asymmetric catalysis.

Development of Novel Synthetic Methodologies and Reagents

The unique combination of functional groups in this compound makes it a candidate for the development of new synthetic methods. For example, the bromine atom could be converted into an organometallic reagent, such as a Grignard or organolithium species, which could then undergo intramolecular reactions with the azetidine ring or other parts of the molecule. Additionally, the development of modular syntheses for 3,3-disubstituted azetidines has been reported, suggesting that the C3 position of the azetidine ring is a key site for introducing molecular complexity. acs.org

Contributions to Chemical Libraries for Synthetic Diversity